Granisetron-d3

Vue d'ensemble

Description

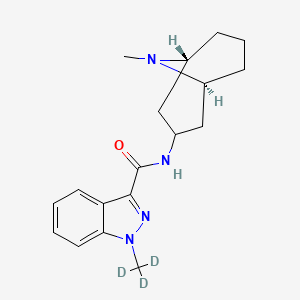

Granisetron-d3 is a deuterated form of granisetron, a potent and selective antagonist of the serotonin 5-HT3 receptor. This compound is primarily used in scientific research as a stable isotope-labeled internal standard for the quantification of granisetron in biological samples. Granisetron itself is widely used as an antiemetic to prevent nausea and vomiting caused by chemotherapy, radiation therapy, and surgery .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Granisetron-d3 involves the incorporation of deuterium atoms into the granisetron molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents or solvents. One common method involves the hydrogenation of granisetron in the presence of deuterium gas, which replaces hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and catalysts. The process is optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as chromatography and crystallization to remove any impurities .

Analyse Des Réactions Chimiques

Types of Reactions

Granisetron-d3 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: The compound can be reduced to form deuterated analogs of reduced granisetron.

Substitution: This compound can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include deuterated analogs of granisetron and its derivatives, which are used in various research applications .

Applications De Recherche Scientifique

Scientific Research Applications

Granisetron-d3 serves as a stable isotope-labeled internal standard for quantifying granisetron in various biological matrices. Its applications span multiple fields:

- Chemistry : Used in mass spectrometry for the quantification of granisetron.

- Biology : Investigates the pharmacokinetics and metabolism of granisetron.

- Medicine : Monitors granisetron levels in chemotherapy patients.

- Industry : Assists in developing analytical methods for quality control of granisetron-containing pharmaceuticals.

Pharmacokinetic Properties

The pharmacokinetic profile of this compound provides insights into its behavior in biological systems:

| Property | Value |

|---|---|

| Half-life | Approximately 9 hours |

| Bioavailability | High (oral administration) |

| Metabolism | Hepatic via CYP enzymes |

| Excretion | Renal |

The incorporation of deuterium enhances the stability and half-life of this compound compared to its non-deuterated counterpart.

Clinical Applications

This compound has been employed in various clinical settings to monitor granisetron levels in patients undergoing chemotherapy. A meta-analysis indicated that oral granisetron is more effective than transdermal formulations in controlling CINV among adults.

Comparative Efficacy

The following table compares this compound with other 5-HT3 receptor antagonists:

| Compound | Selectivity | Potency | Route of Administration |

|---|---|---|---|

| This compound | High | High | Oral/Transdermal |

| Ondansetron | Moderate | Moderate | Oral/IV |

| Palonosetron | High | Very High | IV |

| Dolasetron | Moderate | Low | Oral/IV |

Case Studies

A notable study investigated the effects of granisetron on Alzheimer's disease pathology using TgSwDI mice. The findings indicated that granisetron enhanced blood-brain barrier integrity and reduced amyloid plaques, suggesting potential neuroprotective effects beyond its antiemetic properties.

Study Design:

- Subjects : Young (4 months) and aged (18 months) TgSwDI mice.

- Dosage : 3 mg/kg/day granisetron administered via osmotic minipumps for 28 days.

- Outcome Measures : Blood-brain barrier integrity assessment and amyloid plaque quantification.

Mécanisme D'action

Granisetron-d3, like granisetron, exerts its effects by selectively antagonizing the serotonin 5-HT3 receptor. This receptor is a ligand-gated ion channel that mediates fast synaptic transmission in the central and peripheral nervous systems. By blocking the 5-HT3 receptor, this compound prevents the influx of sodium and calcium ions, thereby inhibiting the action of serotonin, a natural substance that causes nausea and vomiting .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ondansetron: Another 5-HT3 receptor antagonist used as an antiemetic.

Tropisetron: Similar to granisetron, used to prevent nausea and vomiting.

Dolasetron: Another compound in the same class, used for similar indications.

Uniqueness of Granisetron-d3

This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in pharmacokinetic and metabolism studies. This makes it a valuable tool in scientific research, particularly in the development and analysis of antiemetic drugs .

Activité Biologique

Granisetron-d3 is a deuterated analog of granisetron, a selective serotonin receptor antagonist primarily used to prevent nausea and vomiting associated with chemotherapy and surgery. This article explores the biological activity of this compound, including its mechanisms of action, applications, and relevant case studies.

This compound exhibits biological activity primarily through its action as a serotonin receptor antagonist , specifically targeting the 5-HT3 receptor . By selectively binding to this receptor, this compound inhibits the effects of serotonin, which is crucial in mediating nausea and vomiting responses. The incorporation of deuterium atoms in this compound enhances its stability, allowing for precise quantification in analytical studies without significantly altering its pharmacological profile compared to non-deuterated granisetron.

Comparison with Other Compounds

This compound shares structural similarities with several other antiemetic agents. The following table summarizes key comparisons:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Granisetron | C18H24N2O | Non-deuterated form used clinically |

| Ondansetron | C18H19N3O | Contains a sulfonyl group; broader receptor activity |

| Palonosetron | C19H22N2O | Longer half-life; used in delayed nausea prevention |

| Dolasetron | C23H29N3O4S | Prodrug form; converted to active metabolite |

This compound's isotopic labeling enhances analytical precision while maintaining similar biological activity to its counterparts.

Applications

This compound serves multiple applications in both clinical and research settings:

- Internal Standard in Mass Spectrometry : It is widely used as an internal standard for quantifying granisetron and related compounds in biological samples due to its structural similarities and distinct mass.

- Pharmacokinetic Studies : The deuterated form allows for improved understanding of metabolism and distribution within biological systems, facilitating research on drug interactions and efficacy.

Study on Chemotherapy-Induced Nausea and Vomiting (CINV)

A meta-analysis comparing transdermal granisetron delivery systems (GTDS) with oral granisetron capsules found that both methods were effective in controlling CINV among adult patients undergoing chemotherapy. The study included 582 patients randomized into two groups: one receiving GTDS patches and placebo capsules, and the other receiving placebo patches with active granisetron capsules. Results indicated that complete control was achieved by 60% of patients in the GTDS group compared to 65% in the oral group, demonstrating that GTDS is non-inferior to oral administration .

Impact on Alzheimer's Disease Pathology

Research has shown that granisetron can enhance blood-brain barrier (BBB) integrity and reduce amyloid pathology in mouse models of Alzheimer's disease. In a study involving young and aged TgSwDI mice, those treated with granisetron (3 mg/kg/day) exhibited improved BBB integrity and reduced amyloid-beta accumulation compared to control groups . This suggests potential therapeutic applications beyond antiemetic effects.

Propriétés

IUPAC Name |

N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-1-(trideuteriomethyl)indazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O/c1-21-13-6-5-7-14(21)11-12(10-13)19-18(23)17-15-8-3-4-9-16(15)22(2)20-17/h3-4,8-9,12-14H,5-7,10-11H2,1-2H3,(H,19,23)/t12?,13-,14+/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFWNKCLOYSRHCJ-GHZBYRHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C2=CC=CC=C2C(=N1)C(=O)NC3C[C@H]4CCC[C@@H](C3)N4C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109889-09-0 | |

| Record name | 1-methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-7-yl)indazole-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.